2-Chloro-N-[4-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide
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Overview
Description
2-Chloro-N-[4-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a chloro group and a carboxamide group, as well as a phenyl ring substituted with a fluoro group and a piperidine moiety. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with ammonia or an amine in the presence of a dehydrating agent like carbodiimide.
Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic aromatic substitution using reagents like potassium fluoride.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reduction of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Chloro-N-[4-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[4-fluoro-2-(piperidin-4-yl)phenyl]pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
2-Chloro-N-[4-fluoro-2-(piperidin-4-yl)phenyl]pyridine-5-carboxamide: Another positional isomer with the carboxamide group at the 5-position.
2-Chloro-N-[4-fluoro-2-(piperidin-4-yl)phenyl]pyridine-6-carboxamide: Yet another positional isomer with the carboxamide group at the 6-position.
Uniqueness
The uniqueness of 2-Chloro-N-[4-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its isomers. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
873000-19-2 |
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Molecular Formula |
C17H17ClFN3O |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-chloro-N-(4-fluoro-2-piperidin-4-ylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17ClFN3O/c18-16-9-12(5-8-21-16)17(23)22-15-2-1-13(19)10-14(15)11-3-6-20-7-4-11/h1-2,5,8-11,20H,3-4,6-7H2,(H,22,23) |
InChI Key |
SGHQPPAGOJORHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=CC(=C2)F)NC(=O)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
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